Methyl 2-[4-(3-bromopropoxy)phenyl]acetate
Description
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate (CAS: 203071-48-1) is an organic compound featuring a phenylacetate core substituted with a 3-bromopropoxy group at the para position. Its molecular formula is C₁₂H₁₅BrO₃, and it is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of anticancer agents and spirocyclic compounds . The compound is characterized by a brominated alkyl chain (3-bromopropoxy), which enhances its reactivity in nucleophilic substitution reactions, making it valuable for functional group transformations in drug discovery pipelines .
Properties
IUPAC Name |
methyl 2-[4-(3-bromopropoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-15-12(14)9-10-3-5-11(6-4-10)16-8-2-7-13/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIDBYQEBHGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445173 | |
| Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203071-48-1 | |
| Record name | Methyl [4-(3-bromopropoxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-bromopropoxy)phenyl]acetate can be achieved through several methods. One common method involves the reaction of 4-hydroxyphenylacetic acid with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids and ketones.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate has the molecular formula and features a bromopropoxy group attached to a phenyl ring, making it a versatile building block in organic synthesis. The compound's structure allows for various modifications that enhance its reactivity and functional properties.
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research published in ACS Omega demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer growth .
Drug Development
The compound serves as a precursor in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it suitable for developing new drug candidates targeting specific biological pathways. For instance, modifications to the bromopropoxy group can enhance lipophilicity, improving bioavailability and efficacy .
Organic Synthesis
Synthesis of Complex Molecules
this compound is utilized as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for further reactions such as nucleophilic substitutions and coupling reactions, which are essential in constructing intricate molecular architectures .
Material Science
In material science, this compound has been explored for creating polymeric materials with enhanced properties. The bromine atom can facilitate cross-linking in polymer matrices, leading to materials with improved mechanical strength and thermal stability.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-bromopropoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
Structural Analogues with Varying Bromoalkoxy Chains
Compounds with similar bromoalkoxy-substituted phenylacetate backbones differ primarily in chain length and halogen placement:
Key Insight: Longer bromoalkoxy chains (e.g., 5-bromopentyloxy) improve solubility in non-polar solvents but may reduce reactivity in SN2 reactions compared to shorter chains .
Halogen-Substituted Phenylacetates
Replacement of bromine with other halogens or functional groups alters reactivity and biological activity:
Key Insight : Iodine substitution (e.g., in pyrazolo[1,5-a]pyrimidine derivatives) significantly enhances reactivity in cross-coupling reactions compared to bromine, enabling diverse aryl functionalization .
Ester Derivatives with Varied Substituents
Modification of the ester group or aromatic ring substituents impacts physicochemical properties:
Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) increase stability under physiological conditions, while free carboxylic acids enable salt formation for crystallography .
Crystallographic and Physicochemical Data
Note: Bromine’s electron-withdrawing nature distorts phenyl ring angles (e.g., C—C—C angle at Br: 121.5° vs. 118.2° for methoxy) .
Biological Activity
Methyl 2-[4-(3-bromopropoxy)phenyl]acetate is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromopropoxy group attached to a phenyl ring, which is further esterified with acetic acid. The general synthetic route involves:
- Bromination of Propyl Alcohol : 3-bromopropanol is synthesized through the reaction of propanol with bromine.
- Esterification : The brominated alcohol is reacted with methyl acetate in the presence of an acid catalyst to yield the final product.
This compound can be synthesized through various methods, which may affect its yield and purity, depending on the reaction conditions used .
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with halogen substituents have been reported to enhance activity against both gram-positive and gram-negative bacteria. The presence of the bromine atom is believed to play a crucial role in increasing the lipophilicity of the molecule, thereby enhancing membrane penetration and subsequent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Reference |
|---|---|---|---|
| This compound | Moderate | Moderate | |
| Related Brominated Esters | High | High |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. This selectivity is crucial for its potential use as an anticancer agent.
Case Study: this compound in Cancer Research
In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM, while exhibiting minimal effects on normal fibroblast cells. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Modulation of Cell Signaling Pathways : It may affect pathways such as MAPK or PI3K/Akt, which are critical for cell survival and proliferation.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-[4-(3-bromopropoxy)phenyl]acetate, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution, where 3-bromopropanol derivatives react with phenolic intermediates. For example, in a patent (), bromoalkoxy intermediates (e.g., 3-bromopropoxy derivatives) are coupled with phenylacetic acid esters under basic conditions (e.g., cesium carbonate in acetonitrile at 75°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.4 molar ratio of reactants) and purification via HPLC using MeCN/water (0.1% formic acid) on a YMC-Actus Triart C18 column .
Q. Which analytical methods are most effective for characterizing this compound?
- LCMS : Used to confirm molecular weight (e.g., m/z 775 [M+H]+ in ) and monitor reaction progress.
- HPLC : Retention time analysis (e.g., 1.40 minutes under SMD-TFA05 conditions) ensures purity .
- 1H/13C NMR : Critical for verifying bromopropoxy and ester functionalities. For structurally similar compounds (e.g., 3-bromophenylacetic acid), NMR data (δ ~3.6 ppm for methyl ester, δ ~4.1 ppm for bromopropoxy CH2) are referenced .
Q. How should researchers handle safety and stability concerns during synthesis?
- Safety : Use silanized glassware (5% DMDCS in toluene) to prevent adsorption losses ().
- Stability : Store in inert atmospheres (N2/Ar) at –18°C, as bromoalkoxy groups are prone to hydrolysis under humid conditions .
Advanced Research Questions
Q. What mechanistic insights explain competing byproducts in bromopropoxy coupling reactions?
Side reactions (e.g., elimination to form allyl ethers) arise from steric hindrance or excessive base. A study on 4-(3-bromopropoxy)phenol ( ) highlights that using bulky bases (e.g., K2CO3 instead of Cs2CO3) reduces elimination. Kinetic monitoring via LCMS () helps identify optimal reaction windows (e.g., 1–2 hours at 75°C) to minimize byproducts .
Q. How can X-ray crystallography resolve discrepancies in structural assignments for this compound?
Single-crystal X-ray diffraction (e.g., using SHELXTL software, ) provides unambiguous bond lengths and angles. For example, in 2-(3-bromophenyl)acetic acid (), the Br-C bond length is 1.91 Å, and the ester carbonyl (C=O) appears at 1.21 Å, critical for distinguishing regioisomers .
Q. What strategies address low reproducibility in chromatographic purification?
- Column Selection : Use C18 columns with 5 μm particle size for brominated aromatics ().
- Mobile Phase : Adjust MeCN/water ratios (e.g., 70:30 to 85:15) to optimize separation. Acid modifiers (0.1% formic acid) enhance peak symmetry for ionizable groups .
Q. How do electronic effects of the bromopropoxy group influence reactivity in downstream modifications?
The electron-withdrawing bromine atom activates the phenyl ring for electrophilic substitution. In spirocyclic analogs (), the bromopropoxy moiety facilitates Suzuki couplings or nucleophilic displacements (e.g., with pyridinyl amines) at the para position. DFT calculations on similar systems suggest a Hammett σp+ value of ~0.78, indicating moderate activation .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?
Discrepancies arise from crystallinity variations. For example, methyl esters of bromophenylacetic acids ( ) show solubility in MeCN > DMF > water. However, batch-dependent crystallinity (e.g., amorphous vs. crystalline forms) can alter solubility by 20–30%. Pre-sonication (30 minutes) or heating (40–50°C) standardizes dissolution .
Q. Why do different studies report varying yields for the same synthetic route?
Trace moisture or residual catalysts (e.g., Cs+ ions) often explain yield inconsistencies. Patent data () note that rigorous drying of solvents (e.g., molecular sieves in acetonitrile) improves yields from 66% to >80%. Replicate reactions under anhydrous conditions are advised .
Methodological Tables
Q. Table 1: HPLC Conditions for Purification ()
| Parameter | Specification |
|---|---|
| Column | YMC-Actus Triart C18 (100 x 330 mm) |
| Mobile Phase | MeCN/water (0.1% formic acid) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 1.40 minutes (SMD-TFA05 conditions) |
Q. Table 2: Key Crystallographic Data ()
| Parameter | Value for 2-(3-Bromophenyl)acetic Acid |
|---|---|
| Space Group | P21/c |
| a (Å) | 12.5022 |
| b (Å) | 8.2690 |
| c (Å) | 9.0199 |
| β (°) | 93.573 |
| Br-C Bond Length | 1.91 Å |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
